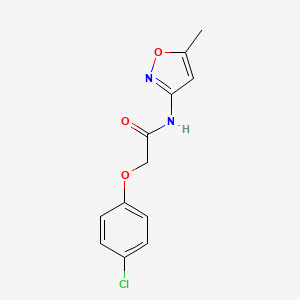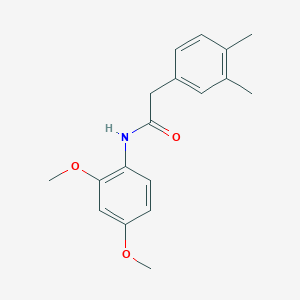
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in fields such as pharmacology and neuroscience.
作用机制
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the active site of FAAH and inhibiting its enzymatic activity. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are known to have various physiological effects. The increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can produce analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. Additionally, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in scientific research is its selectivity for FAAH. This allows for the specific inhibition of FAAH and the study of the endocannabinoid system without affecting other enzymes or physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve significant effects in experiments.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation. Another area of interest is its effects on the ECS and its potential role in regulating physiological processes such as mood and appetite. Additionally, further research is needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and improve its potency for use in scientific research.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydroxylamine and sodium acetate to form 2-(4-chlorophenoxy)-N-hydroxyacetamide. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The final product is purified using column chromatography.
科学研究应用
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has shown potential in scientific research as a tool for studying the function of the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide increases the levels of endocannabinoids in the body, allowing for the study of the ECS and its effects on various physiological processes.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLXAMXZOSPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)

![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)

![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)